molecular formula C17H25N3O2 B3933434 4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide

4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide

Cat. No. B3933434
M. Wt: 303.4 g/mol
InChI Key: WRHRDCAOPHABPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide, commonly known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including GABA and glutamate. MPAA has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, MPAA has been shown to inhibit the release of glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit a range of biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter levels, the inhibition of inflammation, and the reduction of oxidative stress. Additionally, MPAA has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability at room temperature, and its relatively low toxicity. However, MPAA is not widely available and can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on MPAA. These include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use as a diagnostic tool for Alzheimer's disease. Additionally, MPAA may have potential applications in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential applications of MPAA in these areas.

Scientific Research Applications

MPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPAA has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, MPAA has been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

4-methyl-N-[2-[(2-piperidin-1-ylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-5-7-15(8-6-14)17(22)19-10-9-18-16(21)13-20-11-3-2-4-12-20/h5-8H,2-4,9-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHRDCAOPHABPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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